molecular formula C7H8ClN3O B1460409 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE CAS No. 959240-74-5

6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE

Cat. No.: B1460409
CAS No.: 959240-74-5
M. Wt: 185.61 g/mol
InChI Key: FAJPFOLFEIYMJX-UHFFFAOYSA-N
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Description

6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE: is a heterocyclic compound with the molecular formula C₇H₈ClN₃O It is characterized by a pyrazine ring substituted with a chloro group at the 6-position and a dimethylcarboxamide group at the 2-position

Scientific Research Applications

Chemistry: 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its efficacy in treating specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The safety information available indicates that 6-Chloro-N,N-dimethylpyrazine-2-carboxamide may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE typically involves the chlorination of N,N-dimethylpyrazine-2-carboxamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and dimethylcarboxamide groups play a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    6-Chloropyrazine-2-carboxamide: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    N,N-Dimethylpyrazine-2-carboxamide: Lacks the chloro group, which may influence its interaction with molecular targets.

    6-Bromo-N,N-dimethylpyrazine-2-carboxamide: Similar structure but with a bromo group instead of a chloro group, potentially altering its reactivity and applications.

Uniqueness: 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE is unique due to the presence of both chloro and dimethylcarboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N,N-dimethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJPFOLFEIYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650980
Record name 6-Chloro-N,N-dimethylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-74-5
Record name 6-Chloro-N,N-dimethylpyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-N,N-dimethylpyrazine-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.000 g (6.31 mmol) of 6-chloro-pyrazine-2-carboxylic acid were dissolved in 75 mL of 50% v/v acetonitrile in dichloromethane containing. 2.810 g (7.48 mmol) of N,N,N′,N′-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate were added, then 8.0 mL (16 mmol) of 2 M dimethylamine in anhydrous THF was added and stirring was continued for 18 h. The resulting solution was distributed between ethyl acetate and a 2 M aqueous solution of sodium carbonate. The organic phase was washed with brine, dried over sodium sulfate and evaporated. The resulting crude was purified by flash chromatography on silica gel using a gradient of ethyl acetate and hexanes to afford 695 mg (3.74 mmol, 59%) of 6-chloro-pyrazine-2-carboxylic acid dimethylamide as a pale yellow oil. 1H-NMR [500 MHz, d6-DMSO] δ: 8.91 (s, 1H), 8.84 (s, 1H), 3.04 (s, 3H), 2.98 (s, 3H); MS [MH+] m/z: 186.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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